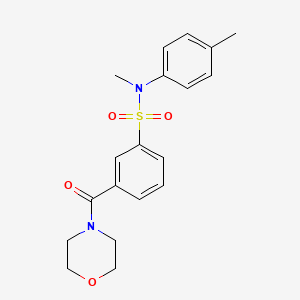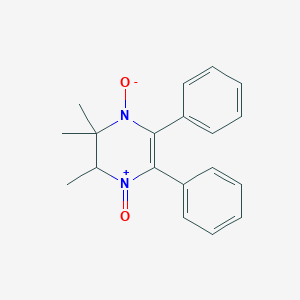
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide is a heterocyclic compound that belongs to the pyrazine family. It is a potent antioxidant and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food industry.
作用機序
The mechanism of action of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves its ability to scavenge free radicals and inhibit oxidative stress. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, and decrease the levels of reactive oxygen species and lipid peroxidation products. It also has been shown to modulate various signaling pathways, including the nuclear factor kappa B and the mitogen-activated protein kinase pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, neuroprotective, and cardioprotective effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. It also has been shown to protect against neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, by inhibiting oxidative stress and inflammation.
実験室実験の利点と制限
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has several advantages for lab experiments, including its high stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, its hydrophobic nature and low bioavailability may limit its applications in vivo. Further studies are needed to improve its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the research on 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide. First, further studies are needed to elucidate its mechanism of action and signaling pathways. Second, its potential applications in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Third, its potential applications in agriculture and food industry need to be further investigated. Fourth, its pharmacokinetic and pharmacodynamic properties need to be improved to enhance its bioavailability and efficacy in vivo. Fifth, its safety and toxicity need to be further evaluated to ensure its safe use in humans and animals.
合成法
The synthesis method of 2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide involves the reaction of 2,3-diphenylquinoxaline with methyl vinyl ketone in the presence of hydrogen peroxide and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.
科学的研究の応用
2,2,3-trimethyl-5,6-diphenyl-2,3-dihydropyrazine 1,4-dioxide has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In the agricultural field, it has been shown to have insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In the food industry, it has been shown to have preservative properties, making it a potential candidate for the development of new food additives.
特性
IUPAC Name |
2,3,3-trimethyl-4-oxido-5,6-diphenyl-2H-pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-19(2,3)21(23)18(16-12-8-5-9-13-16)17(20(14)22)15-10-6-4-7-11-15/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVWIVLNUCYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=C([N+]1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![methyl 4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoate](/img/structure/B5036462.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)
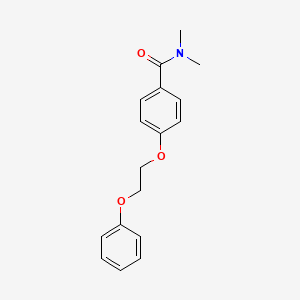
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)
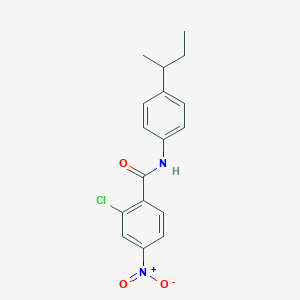
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
![1-cyclopropyl-5-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5036531.png)
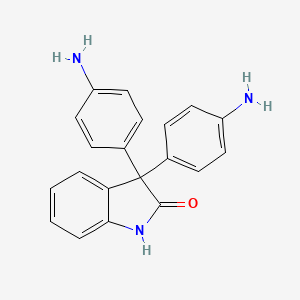
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
